Home > Products > Screening Compounds P130682 > Onalespib lactate
Onalespib lactate - 1019889-35-0

Onalespib lactate

Catalog Number: EVT-277401
CAS Number: 1019889-35-0
Molecular Formula: C27H37N3O6
Molecular Weight: 499.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Onalespib Lactate is the lactate form of onalespib, a synthetic, orally bioavailable, small-molecule inhibitor of heat shock protein 90 (Hsp90) with potential antineoplastic activity. Onalespib selectively binds to Hsp90, thereby inhibiting its chaperone function and promoting the degradation of oncogenic signaling proteins involved in tumor cell proliferation and survival. Hsp90, a chaperone protein upregulated in a variety of tumor cells, regulates the folding, stability and degradation of many oncogenic signaling proteins.
Source and Classification

Onalespib lactate was synthesized by Astex Pharmaceuticals and is classified as a small molecule HSP90 inhibitor. It belongs to the category of targeted cancer therapies, specifically designed to disrupt the chaperone function of HSP90, which plays a crucial role in the maturation and stability of several oncogenic proteins .

Synthesis Analysis

Methods and Technical Details

The synthesis of onalespib lactate involves several steps that modify the parent compound to enhance its pharmacological properties. The lactate salt form is achieved through a reaction that combines onalespib with lactic acid, improving its solubility in aqueous environments. This synthetic pathway allows for better absorption and distribution in biological systems, which is critical for its efficacy as an anticancer agent .

Molecular Structure Analysis

Structure and Data

Onalespib lactate has a complex molecular structure characterized by multiple functional groups that facilitate its interaction with HSP90. The molecular formula is C20H24N2O4C_{20}H_{24}N_2O_4 with a molecular weight of approximately 356.42 g/mol. The structural configuration includes a central core derived from the ansamycin antibiotic family, which is essential for its biological activity .

Chemical Reactions Analysis

Reactions and Technical Details

Onalespib lactate undergoes various chemical reactions within biological systems, primarily interacting with HSP90 to inhibit its chaperone activity. This inhibition leads to the degradation of HSP90 client proteins through proteasomal pathways. Notably, onalespib has shown efficacy in reducing levels of critical oncogenic proteins such as AKT and ERBB2 in cancer cell lines .

Mechanism of Action

Process and Data

The mechanism of action of onalespib lactate involves binding to the ATP-binding pocket of HSP90, thereby preventing ATP hydrolysis necessary for the chaperone's function. This disruption leads to the destabilization and subsequent degradation of client proteins that are vital for cancer cell proliferation and survival. Studies have demonstrated that onalespib effectively reduces both full-length androgen receptor (AR-FL) and variant forms (AR-V7) in prostate cancer cells, indicating its potential in targeting resistant cancer phenotypes .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Onalespib lactate exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in water due to the lactate modification.
  • Stability: Stable under physiological conditions but sensitive to extreme pH levels.
  • Melting Point: Specific melting point data are not widely published but typically falls within standard ranges for similar compounds.

The compound's solubility profile enhances its potential for intravenous administration, making it suitable for clinical use .

Applications

Scientific Uses

Onalespib lactate is primarily investigated for its application in oncology. Clinical trials have explored its efficacy in combination therapies, particularly with erlotinib hydrochloride for treating non-small cell lung cancer with specific genetic mutations (EGFR mutations). The ongoing research aims to establish optimal dosing regimens and evaluate safety profiles while assessing its ability to improve patient outcomes in resistant cancer types .

Introduction to Onalespib Lactate and HSP90 Inhibition

Molecular Chaperones in Oncogenesis: Role of HSP90 in Cancer Hallmarks

Heat shock protein 90 (HSP90) is a constitutively expressed molecular chaperone that facilitates the folding, stability, and activation of ~400 client proteins, many of which are oncogenic drivers. In cancer cells, proteotoxic stress from genomic instability, hypoxia, and metabolic alterations creates a dependency on HSP90 to stabilize mutated, overexpressed, or fusion oncoproteins that would otherwise undergo degradation. This "chaperone addiction" enables all ten hallmarks of cancer:

  • Proliferation & Survival: HSP90 stabilizes kinases (AKT, BRAF, EGFR) and transcription factors (HIF-1α, mutant p53) that drive uncontrolled growth [1] [6].
  • Invasion & Metastasis: Client proteins like MET, MMPs, and v-SRC facilitate extracellular matrix degradation and migration [1] [2].
  • Angiogenesis: HSP90 maintains VEGF/VEGFR stability, promoting blood vessel formation [6].
  • Therapeutic Resistance: HSP90 clients include DNA repair proteins (ATM, DNA-PKcs, CHK1) and drug efflux pumps, conferring resilience to chemo/radiotherapy [2] [4].

Table 1: Key Oncogenic HSP90 Client Proteins by Functional Category

CategoryClient ProteinsRole in Cancer
KinasesEGFR, HER2, AKT, BRAF, c-KIT, METDrive proliferative signaling and survival pathways
Transcription FactorsHIF-1α, mutant p53, STAT3Regulate angiogenesis, metastasis, and anti-apoptotic programs
DNA RepairBRCA1, CHK1, RAD51, DNA-PKcsMediate resistance to genotoxic therapies
Steroid ReceptorsAndrogen Receptor (AR), Estrogen ReceptorPromote hormone-driven tumor growth
Epigenetic ModulatorsEZH2, HSF1Maintain oncogenic gene expression patterns

HSP90 expression is 2–10-fold higher in tumors than normal tissues and correlates with poor prognosis, making it a high-value target [6].

Structural and Functional Basis of HSP90 as a Therapeutic Target

HSP90 functions as a homodimer, with each monomer comprising three structural domains:

  • N-terminal domain (NTD): Contains an ATP-binding pocket essential for the chaperone’s ATPase activity. ATP hydrolysis drives conformational changes needed for client maturation [6].
  • Middle domain (MD): Facilitates client protein binding and modulates ATPase activity.
  • C-terminal domain (CTD): Mediates dimerization and contains a secondary nucleotide-binding site [6].

The chaperone cycle involves dynamic transitions between "open" (ATP-free) and "closed" (ATP-bound) conformations, regulated by co-chaperones:

  • CDC37: Recruits kinase clients (e.g., EGFR, AKT) to HSP90 [6].
  • HOP: Bridges HSP70 and HSP90 during client transfer.
  • P23: Stabilizes the closed conformation, enhancing ATPase activity [6].

Table 2: HSP90 Co-chaperones and Their Roles

Co-chaperoneFunctionRelevance to Cancer
CDC37Kinase-specific recruitment to HSP90Overexpressed in tumors; critical for oncokinase stability
HOPFacilitates client transfer from HSP70 to HSP90Modulates HSP90’s ATPase activity
P23Stabilizes ATP-bound HSP90 conformationPromotes maturation of steroid receptors and HIF-1α
AHA1Activates HSP90 ATPase activityAmplifies chaperone function in malignancies

Cancer-associated HSP90 exists in a high-affinity "superchaperone complex" conformation, making it more susceptible to inhibition than the latent form in normal cells [7]. This tumor-selectivity forms the mechanistic basis for HSP90-targeted therapy.

Rationale for Developing Onalespib Lactate as a Second-Generation HSP90 Inhibitor

First-generation HSP90 inhibitors (e.g., 17-AAG, tanespimycin) demonstrated anti-tumor activity but faced clinical limitations:

  • Toxicity: Ocular and cardiac toxicity due to poor isoform selectivity (inhibition of HSP90α in retina/cardiomyocytes) [6].
  • Pharmacokinetics: Short half-life, hepatic metabolism, and poor blood-brain barrier (BBB) penetration [7].
  • HSR Induction: Activation of heat-shock factor 1 (HSF1) upregulated pro-survival HSP70, counteracting therapeutic effects [5].

Onalespib lactate (AT13387), a resorcinol-based inhibitor, addresses these limitations:

  • Enhanced Binding: Forms stable hydrogen bonds with HSP90’s ATP pocket (Kd = 0.71 nM), prolonging target engagement [7].
  • CNS Penetration: Achieves therapeutic concentrations in brain tissue, enabling activity against glioblastoma [7].
  • Reduced HSR: Minimizes HSF1 activation and HSP70 induction compared to 1st-gen inhibitors [4].
  • Diverse Mechanisms:
  • Client Protein Degradation: Depletes EGFR, HER2, AKT, and AR in prostate cancer within 24h [7] [8].
  • DNA Repair Disruption: Depletes RAD51, CHK1, and BRCA1/2, sensitizing tumors to radiation [2] [4].
  • Splicing Modulation: Blocks AR-V7 splice variant production in castration-resistant prostate cancer [8].

Table 3: Comparative Advantages of Onalespib vs. Early HSP90 Inhibitors

Property1st-Gen Inhibitors (e.g., 17-AAG)OnalespibClinical Impact
Binding AffinityLow (µM range)Sub-nanomolar (Kd = 0.71 nM)Sustained target inhibition with lower dosing
Isoform SelectivityPan-HSP90 inhibitionModerate β-selectivityReduced retinal/cardiac toxicity
BBB PenetrationNegligibleSignificant (brain:plasma ratio = 0.4)Activity against CNS tumors (glioblastoma)
HSR InductionStrong HSP70 upregulationMinimal HSP70 inductionMitigates resistance via compensatory pathways
Therapeutic MechanismsClient degradation onlyClient degradation + splicing inhibition + DNA repair blockadeOvercomes multidrug resistance (e.g., AR-V7+ prostate cancer)

Preclinical data support Onalespib’s synergy with existing therapies:

  • Radiotherapy: Onalespib (50–100 nM) reduced clonogenic survival in glioblastoma spheroids by 80% when combined with 4–6 Gy radiation [2] [4].
  • Chemotherapy: Enhanced temozolomide efficacy in glioma xenografts, doubling median survival vs. monotherapy [7].
  • Targeted Agents: Combined with CDK4/6 or p53 activators, it suppresses HSF1-mediated resistance in colorectal models [5].

Properties

CAS Number

1019889-35-0

Product Name

Onalespib lactate

IUPAC Name

(2,4-dihydroxy-5-propan-2-ylphenyl)-[5-[(4-methylpiperazin-1-yl)methyl]-1,3-dihydroisoindol-2-yl]methanone;(2S)-2-hydroxypropanoic acid

Molecular Formula

C27H37N3O6

Molecular Weight

499.6 g/mol

InChI

InChI=1S/C24H31N3O3.C3H6O3/c1-16(2)20-11-21(23(29)12-22(20)28)24(30)27-14-18-5-4-17(10-19(18)15-27)13-26-8-6-25(3)7-9-26;1-2(4)3(5)6/h4-5,10-12,16,28-29H,6-9,13-15H2,1-3H3;2,4H,1H3,(H,5,6)/t;2-/m.0/s1

InChI Key

VYRWEWHOAMGLLW-WNQIDUERSA-N

SMILES

CC(C)C1=CC(=C(C=C1O)O)C(=O)N2CC3=C(C2)C=C(C=C3)CN4CCN(CC4)C.CC(C(=O)O)O

Solubility

Soluble in DMSO

Synonyms

Onalespib lactate; AT-13387 lactate; ATI-13387A; ATI-13387AU; ATI-13387; ATI 13387; ATI13387.

Canonical SMILES

CC(C)C1=CC(=C(C=C1O)O)C(=O)N2CC3=C(C2)C=C(C=C3)CN4CCN(CC4)C.CC(C(=O)O)O

Isomeric SMILES

C[C@@H](C(=O)O)O.CC(C)C1=CC(=C(C=C1O)O)C(=O)N2CC3=C(C2)C=C(C=C3)CN4CCN(CC4)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.